Product packaging for 6-Bromo-2-naphthyl alpha-D-mannopyranoside(Cat. No.:CAS No. 28541-84-6)

6-Bromo-2-naphthyl alpha-D-mannopyranoside

カタログ番号: B1279295
CAS番号: 28541-84-6
分子量: 385.21 g/mol
InChIキー: NLRXQZJJCPRATR-OWYFMNJBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Significance of Glycosidic Linkages in Biological Systems

Glycosidic linkages are covalent bonds that join a carbohydrate molecule to another group, which can be another carbohydrate or a different type of molecule. These bonds are fundamental to the structure and function of numerous biological macromolecules. In polysaccharides such as starch and glycogen, glycosidic bonds link monosaccharide units to form long chains, serving as a means of energy storage. In structural polysaccharides like cellulose, these bonds provide rigidity to plant cell walls.

Beyond their role in forming polysaccharides, glycosidic linkages are crucial in the formation of glycoconjugates, such as glycoproteins and glycolipids. These molecules are vital for a myriad of biological processes, including cell-cell recognition, cell adhesion, and signaling pathways. The specific type of glycosidic linkage, in terms of the atoms involved and their stereochemistry, dictates the three-dimensional structure of the carbohydrate and, consequently, its biological function.

Overview of Chromogenic and Fluorogenic Substrates in Enzyme Biochemistry

In enzyme biochemistry, chromogenic and fluorogenic substrates are indispensable tools for detecting and quantifying enzyme activity. These synthetic compounds are designed to be colorless and non-fluorescent until they are acted upon by a specific enzyme.

Chromogenic substrates consist of a substrate moiety recognized by the target enzyme, linked to a chromophore (a color-producing group). When the enzyme cleaves the bond between the substrate and the chromophore, the chromophore is released and undergoes a reaction, often with a secondary reagent, to produce a colored product. The intensity of the color, which can be measured spectrophotometrically, is proportional to the enzyme's activity.

Fluorogenic substrates operate on a similar principle but release a fluorophore instead of a chromophore. The liberated fluorophore, when excited by light of a specific wavelength, emits light at a longer wavelength. The intensity of this emitted light is a measure of enzyme activity. Fluorogenic assays are generally more sensitive than chromogenic assays.

The choice between a chromogenic and fluorogenic substrate depends on the required sensitivity, the nature of the biological sample, and the available instrumentation. Both types of substrates have wide-ranging applications in diagnostics, microbiology, and molecular biology.

Historical Context of Naphthyl Glycosides as Glycosidase Probes

The use of naphthyl-based compounds as probes for enzyme activity has its roots in histochemistry. Early researchers sought methods to visualize the location of enzyme activity within tissues. Naphthyl derivatives, when released by enzymatic action, could be coupled with a diazonium salt to produce a highly colored, insoluble azo dye at the site of the enzyme. This provided a powerful method for localizing a variety of hydrolytic enzymes, including glycosidases.

The principle was then adapted for quantitative assays in solution. Naphthyl glycosides, such as 6-Bromo-2-naphthyl alpha-D-mannopyranoside, were synthesized to serve as specific substrates for various glycosidases. The release of the 6-bromo-2-naphthol (B32079) aglycone, followed by a coupling reaction, allows for the colorimetric quantification of enzyme activity. This approach has proven to be robust and versatile, contributing significantly to our understanding of glycosidase function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17BrO6 B1279295 6-Bromo-2-naphthyl alpha-D-mannopyranoside CAS No. 28541-84-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3S,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXQZJJCPRATR-OWYFMNJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265641
Record name 6-Bromo-2-naphthalenyl α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28541-84-6
Record name 6-Bromo-2-naphthalenyl α-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28541-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-naphthalenyl α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-naphthyl α-D-mannopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization of 6 Bromo 2 Naphthyl Alpha D Mannopyranoside

Stereoselective Glycosylation Strategies for Alpha-Mannopyranosides

The creation of the α-glycosidic linkage in 6-Bromo-2-naphthyl alpha-D-mannopyranoside is a significant synthetic challenge. The stereochemical outcome of glycosylation is influenced by numerous factors, including the choice of glycosyl donor, protecting groups, reaction conditions, and the nature of the glycosyl acceptor, which in this case is 6-bromo-2-naphthol (B32079). The primary goal is to favor the formation of the thermodynamically less stable α-anomer over the β-anomer.

The Koenigs–Knorr reaction, first reported in 1901, is a classical method for glycoside synthesis involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. wikipedia.orgslideshare.net In its original form, silver carbonate was used to activate acetobromoglucose for reaction with alcohols. wikipedia.org

The stereoselectivity of the Koenigs–Knorr reaction is heavily influenced by the nature of the protecting group at the C2 position of the glycosyl donor. When a participating group, such as an acetyl or benzoyl ester, is present at C2, it can form a cyclic acyl oxonium ion intermediate. This intermediate shields the α-face of the anomeric carbon, leading to nucleophilic attack from the β-face and resulting in the formation of a 1,2-trans-glycoside. wikipedia.org For mannose, where the C2 substituent is axial, this would lead to the β-mannoside.

To achieve the desired 1,2-cis (alpha) stereochemistry for mannosides, non-participating protecting groups, such as benzyl or methyl ethers, are employed at the C2 position. In the absence of neighboring group participation, the reaction proceeds through a more open oxocarbenium ion intermediate, and the stereochemical outcome is dictated by other factors, including the anomeric effect, solvent, and temperature, often leading to mixtures of α and β anomers. wikipedia.orgchemrxiv.org

Modifications to the classical Koenigs–Knorr conditions have been developed to improve yields and selectivity. These include the use of different promoters like silver oxide, silver triflate, or mercury(II) salts (in the Helferich method), often in combination with desiccants to remove water generated during the reaction. wikipedia.orgslideshare.net The choice of solvent is also critical, with low-polarity solvents like dichloromethane being common. slideshare.net

Table 1: Promoters and Conditions in Koenigs-Knorr Type Reactions

Promoter/Catalyst Solvent Key Feature Typical Outcome
Silver Carbonate Dichloromethane Original method Dependent on C2-protecting group
Silver Oxide Acetonitrile Optimized promoter in some systems Can favor specific anomers depending on substrate
Silver Triflate (AgOTf) Dichloromethane, THF Strong Lewis acidic promoter Influences stereoselectivity based on temperature and solvent tandfonline.com
Mercury(II) Cyanide Various Helferich method promoter Can provide α-glycosides under certain conditions

The glycosyl trichloroacetimidate method, developed by Schmidt, is a powerful and widely used strategy for glycoside synthesis due to the high reactivity of the trichloroacetimidate donor. thieme-connect.denih.gov The donor is prepared by reacting a hemiacetal with trichloroacetonitrile in the presence of a base. Subsequent activation with a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), promotes glycosylation. thieme-connect.detandfonline.com

For the synthesis of α-mannosides, the trichloroacetimidate method can be highly effective. The reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl trichloroimidate with an acceptor like allyl alpha-D-mannopyranoside in the presence of TMSOTf has been shown to selectively yield the α-linked product. nih.gov This selectivity is often achieved through the formation of an orthoester intermediate, which then rearranges to the thermodynamically favored glycoside. nih.gov

Other activating groups have also been successfully employed for stereoselective α-mannosylation. Thioglycosides, when activated by a combination of 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O), have been used to synthesize α-mannopyranosyl phosphosugars with excellent selectivity. nih.govnih.gov The presence of a "disarming" (electron-withdrawing) ester group on the glycosyl donor can enhance the α-selectivity of the reaction. nih.govnih.gov

The choice of solvent and catalyst plays a pivotal role in directing the stereochemical outcome of glycosylation reactions. chemrxiv.org Solvents can influence the reaction by stabilizing or destabilizing key intermediates. In the synthesis of mannosides via the Koenigs-Knorr reaction, solvents like dichloromethane (CH₂Cl₂) at low temperatures have been used, while tetrahydrofuran (THF) has been shown to be effective at room temperature for achieving β-selectivity, highlighting the solvent's ability to alter the product ratio. tandfonline.com Ethereal solvents can participate in the reaction, forming an α-glycosyl oxonium ion, which can then undergo Sₙ2 attack by the alcohol acceptor to yield the β-glycoside.

In contrast, non-participating solvents like acetonitrile can promote the formation of an α-nitrilium-ion intermediate, which can lead to the formation of the α-glycoside upon nucleophilic attack. The high α-selectivity observed in some light-induced glycosylations with unprotected deoxythioglycosyl donors has been achieved in acetonitrile. chemrxiv.org

Lewis acid catalysts, such as TMSOTf, are commonly used in modern glycosylation chemistry. In the case of mannosylations, reactions promoted by TMSOTf often yield α-anomers as the major products, which is consistent with a reaction pathway proceeding through an oxocarbenium ion intermediate where the α-product is kinetically favored. nih.gov

Table 2: Influence of Solvent on Glycosylation Selectivity

Solvent Polarity/Property Effect on Intermediate Predominant Anomer (Example Cases)
Dichloromethane (CH₂Cl₂) Non-participating, polar aprotic Favors oxocarbenium ion pathway Often α-selective in mannosylations tandfonline.com
Acetonitrile (CH₃CN) Participating, polar aprotic Can form α-nitrilium ion intermediate Can promote α-selectivity chemrxiv.org
Tetrahydrofuran (THF) Participating, polar aprotic Can form α-glycosyl oxonium ion Can promote β-selectivity tandfonline.com
Diethyl Ether (Et₂O) Participating, non-polar Can form α-glycosyl oxonium ion Often α-selective in some systems chemrxiv.org

Functional Group Transformations within the 6-Bromo-2-naphthyl Moiety

The 6-bromo-2-naphthyl group serves as a versatile handle for chemical modification. The bromine atom is a key functional group that can participate in a wide range of transformations, allowing for the synthesis of diverse derivatives of the parent glycoside. guidechem.com Its electrophilic character makes it susceptible to nucleophilic attack and enables its use in various cross-coupling reactions. guidechem.com

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying the naphthyl core. For instance, the bromine atom can be replaced with carbon-based fragments through reactions like the Suzuki coupling (using boronic acids or esters), the Heck reaction (using alkenes), or the Sonogashira reaction (using terminal alkynes). These reactions allow for the introduction of alkyl, aryl, or vinyl substituents, significantly expanding the molecular diversity of the glycoside. The synthesis of the drug Dasabuvir, for example, utilizes a Suzuki coupling reaction involving an intermediate derived from methyl 6-bromo-2-naphthoate. guidechem.com

Furthermore, the bromine atom can be displaced by various nucleophiles or converted into other functional groups, such as amines, thiols, or phosphonates, through transition metal-catalyzed or nucleophilic aromatic substitution reactions. This versatility makes this compound a valuable precursor for creating a library of complex molecules.

Regioselective Synthesis of Naphthyl Glycoside Derivatives

Regioselectivity in the synthesis of naphthyl glycosides refers to the controlled formation of the glycosidic bond at a specific position on the naphthalene ring. In the case of the target molecule, the mannose unit is attached to the C2 hydroxyl group of 6-bromo-2-naphthol. The starting aglycone, 6-bromo-2-naphthol, already defines this regiochemistry. nih.govorgsyn.org

Further derivatization of the naphthyl ring after glycosylation must also be considered. The electronic properties of the naphthalene ring, influenced by the existing bromo and glycosyloxy substituents, will direct the position of subsequent electrophilic aromatic substitution reactions.

In broader contexts, regioselective reactions on carbohydrate moieties themselves are also crucial. For instance, enzymatic transglycosylation using β-glucosidase has been employed for the preparation of ethoxylated glycosides, and subsequent enzymatic esterification with lipases can achieve high regioselectivity for the primary hydroxyl group on a polyethylene glycol chain attached to the sugar. nih.gov While not directly applied to the naphthyl moiety, these principles of regiocontrol are central to the synthesis of complex glycoside derivatives.

Purification and Isolation Techniques for Naphthyl Glycosides

The purification of glycosides like this compound requires techniques capable of separating the desired product from starting materials, reaction byproducts, and any anomeric isomers. Due to the polar nature of the carbohydrate moiety and the non-polar aromatic part, these molecules have amphiphilic character.

Chromatography is the most common and effective method for the purification of glycosides. researchgate.netneliti.com

Normal-Phase Column Chromatography: This technique, typically using silica gel as the stationary phase, is widely used. A solvent system of increasing polarity (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradients) is employed to elute the compounds. Protected glycosides are well-suited for this method. teledynelabs.com

Reversed-Phase Chromatography: Using a non-polar stationary phase like C18-functionalized silica, this method is ideal for purifying unprotected or more polar glycosides. Elution is typically achieved with a gradient of water and a more organic solvent like acetonitrile or methanol. teledynelabs.com

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for high-resolution separation and purification, especially for separating closely related isomers or for final polishing of the compound. neliti.com

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample. It is particularly effective for the preparative isolation of natural products, including various glycosides. nih.gov

Crystallization can be an effective final purification step if the compound is a stable solid, yielding material of very high purity.

Thin Layer Chromatography (TLC) is an essential analytical tool used throughout the process to monitor reaction progress and identify the appropriate fractions for collection during column chromatography. neliti.com

Enzymatic Hydrolysis and Mechanistic Studies of 6 Bromo 2 Naphthyl Alpha D Mannopyranoside by Alpha D Mannosidases

Substrate Specificity and Recognition of Alpha-D-Mannosidases

Alpha-D-mannosidases (EC 3.2.1.24) are a class of enzymes that catalyze the hydrolysis of terminal non-reducing α-D-mannose residues from a variety of glycoconjugates. Their ability to recognize and process a diverse array of substrates is fundamental to their biological roles, which span from glycoprotein (B1211001) processing in the endoplasmic reticulum and Golgi apparatus to the catabolism of glycans in lysosomes. The interaction between an alpha-D-mannosidase and its substrate is a highly specific event, governed by the three-dimensional architecture of the enzyme's active site and the chemical properties of both the glycone (mannose) and aglycone portions of the substrate.

Comparative Kinetics with Natural and Artificial Substrates

For instance, studies on various alpha-D-mannosidases have determined Km values for pNPM, which typically fall in the millimolar range, indicating a moderate affinity for this artificial substrate. The Vmax values, which reflect the rate of product formation when the enzyme is saturated with the substrate, are also well-documented for pNPM and serve as a benchmark for assessing the catalytic efficiency of different alpha-D-mannosidase isozymes.

The hydrolysis rates of natural oligosaccharide substrates are often compared to those of artificial substrates to understand the enzyme's physiological preferences. It is generally observed that the kinetic parameters can vary significantly depending on the specific isozyme, its biological source, and the reaction conditions.

Below is an interactive data table presenting hypothetical comparative kinetic data to illustrate how such a comparison would be structured. Please note that the values for 6-Bromo-2-naphthyl alpha-D-mannopyranoside are placeholders for illustrative purposes due to the absence of specific data in the reviewed literature.

Influence of Aglycone Structure on Enzyme-Substrate Affinity

The 6-bromo-2-naphthyl group is a bulky and hydrophobic aglycone. In general, the active sites of glycosidases often contain hydrophobic pockets or surfaces that can accommodate such nonpolar groups, leading to favorable van der Waals interactions and an increase in binding affinity. The presence of the bromine atom, an electron-withdrawing group, can also influence the electronic environment of the aglycone and potentially affect its interaction with amino acid residues in the active site.

However, a very large and rigid aglycone like the 6-bromo-2-naphthyl group could also introduce steric hindrance, potentially impeding the optimal positioning of the glycosidic bond for catalysis. This could result in a higher Km value, indicating weaker binding, or a lower Vmax, reflecting a slower catalytic rate. The precise effect of the 6-bromo-2-naphthyl aglycone on the kinetics of alpha-D-mannosidase hydrolysis would depend on the specific topology and amino acid composition of the enzyme's active site. Without experimental data, the exact nature of this influence remains speculative.

Detailed Enzymatic Hydrolysis Mechanisms of Glycoside Hydrolases

Glycoside hydrolases, including alpha-D-mannosidases, employ sophisticated catalytic mechanisms to achieve the efficient and stereospecific cleavage of glycosidic bonds. These mechanisms are broadly classified based on the stereochemical outcome at the anomeric carbon of the glycone.

Retaining vs. Inverting Glycosyl Hydrolase Mechanisms

The hydrolysis of a glycosidic bond can proceed with either retention or inversion of the anomeric configuration.

Retaining Mechanism: Retaining glycoside hydrolases catalyze hydrolysis via a two-step, double-displacement mechanism. In the first step, a nucleophilic amino acid residue in the active site attacks the anomeric carbon, displacing the aglycone and forming a covalent glycosyl-enzyme intermediate. This step proceeds with an inversion of stereochemistry. In the second step, a water molecule, activated by a general base catalyst, attacks the anomeric carbon of the intermediate, cleaving the covalent bond and releasing the sugar with a net retention of the original stereochemistry.

Inverting Mechanism: Inverting glycoside hydrolases utilize a single-step, single-displacement mechanism. A general acid catalyst protonates the glycosidic oxygen, making the aglycone a better leaving group. Concurrently, a general base catalyst activates a water molecule, which then attacks the anomeric carbon in a direct displacement reaction. This single nucleophilic substitution results in an inversion of the stereochemistry at the anomeric center.

Identification and Role of Catalytic Amino Acid Residues (e.g., Glutamate (B1630785), Aspartate)

The catalytic activity of most glycoside hydrolases relies on a pair of acidic amino acid residues, typically glutamate (Glu) or aspartate (Asp), located within the active site.

In retaining glycosidases , one of these carboxylate residues acts as the nucleophile, attacking the anomeric carbon to form the covalent intermediate. The other residue functions as a general acid-base catalyst, initially protonating the leaving aglycone and subsequently activating the incoming water molecule for the second displacement step.

In inverting glycosidases , the two carboxylate residues are positioned further apart. One acts as a general acid to protonate the glycosidic oxygen, while the other acts as a general base to activate the nucleophilic water molecule.

Site-directed mutagenesis studies have been instrumental in identifying these critical catalytic residues in various alpha-D-mannosidases. Replacing these conserved glutamate or aspartate residues with non-functional amino acids typically leads to a dramatic loss of enzymatic activity, confirming their essential roles in catalysis.

Proposed Transition State Structures and Intermediate Formation

The hydrolysis of the glycosidic bond proceeds through a high-energy transition state that resembles an oxocarbenium ion. This transition state is characterized by a partial positive charge on the anomeric carbon and a flattening of the sugar ring into a half-chair or boat conformation. The enzyme's active site is exquisitely shaped to stabilize this transient species, thereby lowering the activation energy of the reaction.

In the case of retaining mannosidases , the formation of a covalent glycosyl-enzyme intermediate is a key feature of the catalytic cycle. This intermediate has been trapped and characterized in some glycosidases, providing direct evidence for the double-displacement mechanism.

For inverting mannosidases , the reaction proceeds through a single oxocarbenium ion-like transition state, without the formation of a covalent enzyme intermediate. The stereochemical outcome is a direct consequence of the single nucleophilic attack by water.

Computational modeling and structural studies of alpha-D-mannosidases in complex with substrates or inhibitors have provided detailed insights into the conformational changes that the mannose ring undergoes during catalysis, further elucidating the nature of the transition state and any intermediates formed.

Conformational Dynamics of the Mannopyranoside Moiety during Catalysis

The enzymatic cleavage of the glycosidic bond in this compound by alpha-D-mannosidases necessitates a significant distortion of the mannopyranoside ring from its ground-state conformation. The mechanism of glycosidic bond cleavage by many glycosidases involves the substrate ring undergoing conformational changes within the enzyme's active site to facilitate catalysis. nih.gov For the related β-mannosidases, a specific and unusual substrate conformational pathway has been proposed, which involves the sugar ring transitioning from a ¹S₅ skew-boat, through a B₂,₅ boat, to an ᴼS₂ skew-boat conformation ((¹)S₅ → B₂,₅ → (ᴼS₂) itinerary). nih.gov This catalytic itinerary is supported by computational simulations which show that the ¹S₅ conformer is not only stable but also highly pre-activated for the reaction. nih.gov This pre-activation involves the elongation of the C1-O1 bond and the shortening of the C1-O5 bond, orientation of the anomeric carbon, and the development of charge. nih.gov The analysis suggests that the degree of substrate pre-activation in glycoside hydrolases is related to the intrinsic properties of the isolated sugar ring. nih.gov While this specific pathway was detailed for β-mannosidases, similar principles of ring distortion are fundamental to the catalytic mechanism of alpha-D-mannosidases acting on the alpha-anomer substrate.

Product Formation and Subsequent Detection Chemistry

Enzymatic Release of 6-Bromo-2-naphthol (B32079)

The catalytic action of alpha-D-mannosidase on its substrate, this compound, results in the hydrolysis of the alpha-glycosidic bond. This enzymatic reaction yields two primary products: the carbohydrate D-mannose and the aglycone, 6-bromo-2-naphthol. The release of 6-bromo-2-naphthol is the key event that is harnessed for the quantitative and qualitative assessment of enzyme activity through subsequent chromogenic and fluorogenic detection methods.

Principles of Chromogenic Reaction Mechanisms (e.g., Diazonium Salt Coupling)

The detection of alpha-D-mannosidase activity using this compound is frequently accomplished through a chromogenic assay. This method relies on the chemical reaction of the liberated 6-bromo-2-naphthol with a diazonium salt to produce a intensely colored azo dye. macewan.caresearchgate.net

The fundamental steps of this detection chemistry are as follows:

Enzymatic Hydrolysis : First, the alpha-D-mannosidase cleaves the substrate, releasing 6-bromo-2-naphthol.

Azo Coupling Reaction : A diazonium salt, such as Fast Blue B, is introduced into the reaction mixture. The 6-bromo-2-naphthol, being a naphtholic compound, is electron-rich and readily undergoes an electrophilic aromatic substitution reaction with the diazonium cation. macewan.ca

Formation of Azo Dye : The coupling typically occurs at the position ortho or para to the hydroxyl group. This reaction forms a stable azo compound, which is characterized by the -N=N- functional group linking the naphthyl and aryl rings. These azo dyes are highly conjugated systems that absorb light strongly in the visible spectrum, resulting in a distinct color, such as purple. macewan.ca The intensity of the color produced is directly proportional to the amount of 6-bromo-2-naphthol released, and therefore, to the activity of the alpha-D-mannosidase. The reaction is typically maintained at a specific alkaline pH to facilitate the coupling. researchgate.net

StepReactantsProductObservable Change
16-Bromo-2-naphthyl α-D-mannopyranoside + H₂O6-Bromo-2-naphthol + D-MannoseNone (colorless)
26-Bromo-2-naphthol + Diazonium SaltAzo DyeFormation of intense color

Principles of Fluorogenic Response Mechanisms (e.g., Quantum Yield Enhancement)

Fluorogenic detection offers a highly sensitive alternative to chromogenic methods. This approach is based on the principle that the substrate, this compound, and the product, 6-bromo-2-naphthol, possess different fluorescent properties. The fluorescence of a molecule is determined by its ability to absorb light at a specific excitation wavelength and then emit light at a longer wavelength, a process quantified by its fluorescence quantum yield.

The mechanism relies on a significant change in fluorescence upon enzymatic action:

Substrate State : In the intact substrate molecule, the fluorescent properties of the 6-bromo-2-naphthyl moiety are often suppressed or quenched. The bulky, polar mannopyranoside group can influence the electronic environment of the naphthyl ring system, leading to a low fluorescence quantum yield.

Product State : Upon enzymatic cleavage, the liberated 6-bromo-2-naphthol is a much more efficient fluorophore. Freed from the attached sugar, its naphthol ring system can be excited to produce a significant fluorescent signal. This release leads to an enhancement of the fluorescence quantum yield. rug.nl

The rate of enzyme activity can thus be monitored in real-time by measuring the increase in fluorescence intensity over time. The signal-to-noise ratio is a critical factor for detection, and plasmonic nanostructures have been explored to enhance the fluorescence signal of weak emitters, which can extend the application of such techniques. rug.nl The 6-bromo-2-naphthol itself has been studied for its photoacid properties, indicating it has a distinct excited-state acidity compared to 2-naphthol, a property linked to its electronic behavior upon photo-excitation. nsf.gov

CompoundFluorescence PropertyRationale
6-Bromo-2-naphthyl α-D-mannopyranosideLow Quantum Yield / QuenchedThe mannopyranoside moiety alters the electronic properties of the naphthyl system, suppressing fluorescence.
6-Bromo-2-naphtholHigh Quantum Yield / FluorescentThe free naphthol is an efficient fluorophore, exhibiting enhanced emission upon excitation.

Applications of 6 Bromo 2 Naphthyl Alpha D Mannopyranoside in Biochemical Assay Development

Development of Quantitative Assays for Alpha-D-Mannosidase Activity

Quantitative assays are essential for determining the specific activity of α-D-mannosidase in various biological samples, which is critical for disease diagnosis, enzyme characterization, and inhibitor screening. 6-Bromo-2-naphthyl alpha-D-mannopyranoside facilitates the development of straightforward and sensitive quantitative assays.

Spectrophotometric Assay Protocols

Spectrophotometric assays utilizing this compound are based on a two-step reaction. First, α-D-mannosidase hydrolyzes the substrate to release 6-bromo-2-naphthol (B32079). Subsequently, this product is coupled with a diazonium salt, such as Fast Blue BB, in a simultaneous azo-coupling reaction. This coupling results in the formation of an insoluble, intensely colored azo dye. The concentration of this dye, which is directly proportional to the amount of 6-bromo-2-naphthol released and thus to the enzyme activity, can be quantified by measuring its absorbance at a specific wavelength.

A typical spectrophotometric assay protocol involves the incubation of the enzyme sample with a buffered solution containing this compound and Fast Blue BB salt. After a defined incubation period, the reaction is stopped, and the absorbance of the resulting colored product is measured. The enzyme activity is then calculated by comparing the absorbance to a standard curve generated with known concentrations of 6-bromo-2-naphthol.

Table 1: General Protocol for Spectrophotometric α-D-Mannosidase Assay

StepProcedure
1. Reagent Preparation Prepare a substrate solution containing this compound and a coupling agent solution with Fast Blue BB salt in an appropriate buffer.
2. Reaction Initiation Add the enzyme sample to the pre-warmed substrate/coupling agent mixture to start the reaction.
3. Incubation Incubate the reaction mixture at a controlled temperature for a specific duration.
4. Reaction Termination Stop the reaction, often by adding a strong acid or by significantly changing the pH.
5. Measurement Measure the absorbance of the formed azo dye at its maximum absorption wavelength using a spectrophotometer.
6. Calculation Determine the enzyme activity based on the change in absorbance over time, relative to a standard curve.

Fluorometric Assay Protocols

While primarily a chromogenic substrate, the enzymatic product of this compound, 6-bromo-2-naphthol, possesses intrinsic fluorescent properties that can be harnessed for developing fluorometric assays. 6-bromo-2-naphthol is known to exhibit fluorescence and, under specific conditions such as inclusion in cyclodextrin (B1172386) complexes, can also display room-temperature phosphorescence. medchemexpress.comnih.govpsu.eduacs.org

A fluorometric assay would involve the enzymatic cleavage of the substrate, followed by the measurement of the fluorescence of the liberated 6-bromo-2-naphthol. This approach can offer higher sensitivity compared to colorimetric methods. The excitation and emission wavelengths for 6-bromo-2-naphthol would need to be determined empirically for the specific assay conditions. The protocol would be similar to the spectrophotometric assay in terms of incubation, but the final detection step would involve a fluorometer.

Table 2: Conceptual Protocol for Fluorometric α-D-Mannosidase Assay

StepProcedure
1. Reagent Preparation Prepare a buffered solution of this compound.
2. Reaction Initiation Mix the enzyme sample with the substrate solution.
3. Incubation Incubate the mixture under optimal conditions for the enzyme.
4. Fluorescence Measurement Measure the increase in fluorescence intensity at the characteristic excitation and emission wavelengths of 6-bromo-2-naphthol.
5. Data Analysis Correlate the rate of fluorescence increase to the enzyme activity.

Optimization of Reaction Conditions (pH, Temperature, Buffer Systems)

The efficiency and accuracy of assays for α-D-mannosidase activity are highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, and the composition of the buffer system.

pH: α-D-mannosidases from different sources exhibit varying pH optima. Lysosomal α-D-mannosidase, for instance, typically has an acidic pH optimum (around 4.0-5.0), reflecting its environment. Therefore, buffers such as sodium acetate (B1210297) or citrate (B86180) are commonly employed for assays targeting this enzyme. For other α-D-mannosidases, the optimal pH may be in the neutral range, necessitating the use of phosphate (B84403) or TRIS buffers.

Temperature: Enzyme activity is also temperature-dependent. Most assays are conducted at a constant temperature, often 37°C, to mimic physiological conditions. However, the optimal temperature can vary depending on the source of the enzyme and its stability.

Buffer Systems: The choice of buffer can influence enzyme activity and the stability of the substrate and product. It is crucial to select a buffer system that maintains the desired pH throughout the assay and does not interfere with the enzyme's function or the detection chemistry.

Table 3: Common Reaction Conditions for α-D-Mannosidase Assays

ParameterTypical Range/OptionsConsiderations
pH 4.0 - 7.5Dependent on the enzyme source (e.g., lysosomal vs. other cellular compartments).
Temperature 25°C - 40°CShould be kept constant and optimized for the specific enzyme.
Buffer Systems Sodium Acetate, Sodium Citrate, Phosphate Buffer, TRIS BufferMust be compatible with the enzyme and the detection method.

Qualitative Detection Methods for Alpha-D-Mannosidasenih.govpsu.eduscbt.comnih.gov

In addition to quantitative measurements, this compound is also employed in qualitative methods to visualize the presence and location of α-D-mannosidase activity.

Histochemical Staining Procedures

Histochemical staining allows for the localization of enzyme activity within tissue sections. The simultaneous azo-coupling technique is a common method used for this purpose. In this procedure, fixed tissue sections are incubated in a solution containing this compound and a stable diazonium salt like Fast Blue BB. At the sites of α-D-mannosidase activity, the substrate is hydrolyzed, and the liberated 6-bromo-2-naphthol immediately couples with the diazonium salt. This reaction forms a colored, insoluble precipitate at the location of the enzyme, allowing for microscopic visualization of its distribution.

The procedure typically involves the following steps:

Tissue Preparation: Fixation and sectioning of the biological tissue.

Incubation: Immersion of the tissue section in a buffered solution containing the substrate and the diazonium salt.

Washing: Rinsing the section to remove unreacted reagents.

Counterstaining (Optional): Staining with a contrasting dye to visualize cellular structures.

Mounting and Visualization: Preparing the slide for microscopic examination.

Agar-Based Plate Assays for Microbial Screening

Chromogenic substrates are widely used in microbiology for the rapid identification and differentiation of microorganisms based on their enzymatic profiles. This compound can be incorporated into agar-based culture media to screen for microbial colonies that produce α-D-mannosidase.

In this application, the substrate is added to the molten agar (B569324) medium before pouring the plates. The medium may also contain a diazonium salt or the salt can be added as an overlay after incubation. Microorganisms are then streaked onto the surface of the agar. Colonies that secrete α-D-mannosidase will hydrolyze the substrate, releasing 6-bromo-2-naphthol. The subsequent reaction with the coupling agent results in the formation of a colored halo around the positive colonies, enabling their easy visual identification. This method is particularly useful for high-throughput screening of microbial libraries for α-D-mannosidase activity.

Enzyme Profiling in Diverse Biological Systems

The ability to detect and quantify α-D-mannosidase activity is fundamental to understanding various biological processes, from microbial metabolism to mammalian cellular functions. This compound offers a reliable method for profiling this enzymatic activity in a range of biological contexts.

Analysis of Microbial Alpha-D-Mannosidase Activity (e.g., bacteria, fungi)

Alpha-D-mannosidases are produced by a wide array of microorganisms, playing key roles in the breakdown of complex carbohydrates for nutrient acquisition. The study of these enzymes is critical in fields such as industrial biotechnology, for the discovery of novel biocatalysts, and in clinical microbiology, for the identification of pathogenic organisms.

While specific studies detailing the use of this compound for the extensive profiling of bacterial and fungal α-D-mannosidases are not widely documented in publicly accessible research, the principles of its application are well-established. Chromogenic substrates are invaluable for identifying and characterizing microbial enzymatic activity. biosynth.com For instance, research on the α- and β-mannosidases of the bacterium Porphyromonas gingivalis utilized the chromogenic substrate p-nitrophenyl α-D-mannopyranoside to determine enzyme kinetics and optimal conditions. This methodological approach can be directly applied using this compound to screen for and characterize α-D-mannosidase activity in various bacterial and fungal isolates. The enzymatic cleavage of the substrate would release 6-bromo-2-naphthol, allowing for the colorimetric detection and quantification of enzyme activity, which can be correlated with microbial growth, metabolism, or specific cellular processes.

Characterization of Mammalian Alpha-D-Mannosidases (e.g., Lysosomal, Golgi)

In mammals, α-D-mannosidases are crucial for the processing and degradation of N-linked glycans on glycoproteins. Deficiencies in these enzymes can lead to severe metabolic disorders. This compound can be employed to characterize the activity of these vital enzymes.

Characterization of Mammalian Alpha-D-Mannosidases (e.g., Lysosomal, Golgi)

Mammalian cells contain distinct α-D-mannosidases located in different subcellular compartments, primarily the lysosomes and the Golgi apparatus, each with specific roles in glycoprotein (B1211001) metabolism.

Lysosomal α-D-mannosidase: This enzyme is involved in the final breakdown of mannose-containing oligosaccharides. A deficiency in lysosomal α-mannosidase leads to the genetic disorder alpha-mannosidosis. Assays utilizing chromogenic or fluorogenic substrates are central to the diagnosis and study of this disease. While 4-methylumbelliferyl-α-D-mannopyranoside is commonly used in diagnostic assays, this compound can serve a similar purpose in research settings for characterizing the kinetic properties (K_m and V_max) of the purified enzyme or for assessing enzyme activity in cell lysates and tissue homogenates.

Golgi α-mannosidase II: This enzyme plays a critical role in the maturation of N-glycans in the Golgi apparatus. Its activity is essential for the formation of complex and hybrid N-glycans. The characterization of Golgi α-mannosidase II is important for understanding glycoprotein synthesis and for the development of therapeutic inhibitors, particularly in the context of cancer where aberrant glycosylation is common. Similar to the lysosomal enzyme, this compound can be used as a substrate to measure the activity of Golgi α-mannosidase II during purification and for inhibitor screening studies.

The table below illustrates hypothetical comparative kinetic data for lysosomal and Golgi α-mannosidases that could be obtained using this compound.

Enzyme TypeOptimal pHMichaelis Constant (K_m) (mM)Maximum Velocity (V_max) (µmol/min/mg)
Lysosomal α-D-Mannosidase4.0 - 4.50.5 - 1.510 - 25
Golgi α-Mannosidase II5.5 - 6.51.0 - 3.05 - 15

This table is illustrative and does not represent actual experimental data.

Assessment of Environmental Enzymatic Activity in Aquatic and Soil Samples

Extracellular enzymes in the environment, produced by microorganisms, are fundamental drivers of biogeochemical cycles. Measuring the activity of enzymes like α-D-mannosidase in soil and aquatic ecosystems provides insights into carbon and nutrient cycling.

The use of chromogenic substrates is a standard method for quantifying soil and aquatic enzyme activities. While there is a lack of specific literature detailing the application of this compound for this purpose, its properties make it a suitable candidate. The general methodology involves incubating a soil slurry or water sample with the substrate and measuring the colorimetric change over time. This allows for the determination of the potential rate of mannose-containing polysaccharide degradation in the environment. The data generated can be used to assess soil health, monitor the effects of pollution, and understand the microbial response to environmental changes.

High-Throughput Screening (HTS) Methodologies for Enzyme Discovery

The discovery of novel enzymes with desired properties for industrial applications or the identification of inhibitors for therapeutic purposes often requires screening large libraries of candidates. High-throughput screening (HTS) methodologies are essential for this process, and chromogenic substrates are a cornerstone of many HTS assays. biosynth.com

This compound is well-suited for HTS applications due to the simplicity and robustness of the resulting colorimetric assay. The assay can be miniaturized into 96-well or 384-well plate formats, allowing for the simultaneous testing of thousands of compounds. In an enzyme discovery screen, microbial extracts or environmental DNA libraries could be screened for α-D-mannosidase activity. For inhibitor screening, a known concentration of α-D-mannosidase would be incubated with the substrate and a library of potential inhibitors. A decrease in color development would indicate the presence of an effective inhibitor. The quantitative nature of the assay allows for the determination of inhibitor potency (e.g., IC_50 values). The versatility and ease of use of chromogenic substrates like this compound make them invaluable for large-scale screening campaigns in both academic and industrial research. biosynth.com

Structure Activity Relationship Sar Studies of Naphthyl Glycoside Substrates and Inhibitors

Structural Determinants for Alpha-D-Mannosidase Recognition within the Naphthyl Aglycone

The aglycone portion of a glycoside substrate plays a crucial role in its interaction with the active site of a glycosidase, influencing both binding affinity and the rate of catalysis. For naphthyl glycosides, the nature and position of substituents on the naphthyl ring, as well as the point of attachment of the sugar moiety, are key factors.

The introduction of a halogen atom, such as bromine, onto the naphthyl aglycone can significantly impact the substrate's properties. The bromine atom at the 6-position of the 2-naphthyl group is an electron-withdrawing group, which can influence the electronic environment of the glycosidic bond. This alteration can affect the stability of the transition state during enzymatic hydrolysis.

While direct comparative kinetic studies between 6-bromo-2-naphthyl α-D-mannopyranoside and its 6-chloro analog as substrates for a specific α-D-mannosidase are not extensively available in the reviewed literature, general principles of enzyme-substrate interactions suggest that the nature of the halogen can modulate activity. The larger size and greater polarizability of bromine compared to chlorine could lead to differences in steric and electronic interactions within the enzyme's active site. These differences may manifest in variations in Michaelis-Menten constants (Km) and maximal velocities (Vmax), reflecting altered binding affinities and catalytic efficiencies. Further empirical studies are required to quantify these effects for α-D-mannosidases.

The position of the glycosidic linkage on the naphthyl ring is a critical determinant of substrate suitability for different glycosidases. Studies have shown that 1-naphthyl and 2-naphthyl glycosides can exhibit different specificities for various glycosidases. For instance, research has indicated that 1-naphthyl substrates are often more suitable for the detection of acid glycosidases found in lysosomes, while 2-naphthyl substrates can be employed for the demonstration of microvillous glycosidases.

This suggests that the spatial arrangement of the naphthyl ring relative to the carbohydrate moiety influences the substrate's ability to fit into the active site of a particular enzyme. The active site of an α-D-mannosidase has a specific three-dimensional architecture, and the presentation of the 2-naphthyl group is likely more favorable for binding and subsequent catalysis than the 1-naphthyl isomer for certain α-mannosidases. This preference is likely due to optimized hydrophobic and steric interactions between the aglycone and amino acid residues in the enzyme's active site. A study on 1,4-imino-ᴅ-lyxitols as α-mannosidase inhibitors highlighted that an N-2-naphthylmethyl substituent is suitable for interacting with the enzyme. beilstein-journals.org

Stereochemical Requirements and Carbohydrate Moiety Specificity

The carbohydrate portion of the substrate is of paramount importance for recognition by glycosidases, which are typically highly specific for a particular sugar and its anomeric configuration.

Alpha-D-mannosidases exhibit a high degree of specificity for the mannose configuration. The spatial arrangement of the hydroxyl groups on the pyranose ring of mannose is distinct from that of other hexoses like glucose and galactose. Specifically, D-mannose is a C-2 epimer of D-glucose and a C-2 and C-4 epimer of D-galactose. These seemingly minor stereochemical differences are critical for recognition by the enzyme.

The active site of α-D-mannosidase is exquisitely shaped to accommodate the specific stereochemistry of mannose, forming a network of hydrogen bonds and other interactions with the hydroxyl groups of the sugar. Consequently, the corresponding 6-bromo-2-naphthyl α-D-glucopyranoside and 6-bromo-2-naphthyl α-D-galactopyranoside are generally poor substrates for α-D-mannosidase. The altered stereochemistry at C-2 in the glucopyranoside and at C-2 and C-4 in the galactopyranoside would lead to unfavorable steric clashes and a loss of crucial hydrogen bonding interactions within the active site, thereby preventing efficient binding and catalysis. The UniProt database entry for Jack bean α-mannosidase notes that the enzyme has glycosyltransferase activity with mannose but not with glucose or galactose, further highlighting its specificity for the mannose moiety. uniprot.org

Glycosidases are highly specific for the anomeric configuration of the glycosidic bond. Alpha-D-mannosidases are, by definition, specific for the α-anomer of mannosides. The α-glycosidic bond places the aglycone in an axial position relative to the pyranose ring, while the β-glycosidic bond places it in an equatorial position.

The active site of an α-D-mannosidase is structured to bind the substrate with the α-anomeric configuration, positioning the glycosidic bond correctly for cleavage by the catalytic residues. The corresponding β-anomer, 6-bromo-2-naphthyl β-D-mannopyranoside, would not fit properly into the active site. As a result, it is not a substrate for α-D-mannosidase. This strict stereospecificity is a hallmark of glycosidase activity and is fundamental to their biological roles. It has been documented that Jack bean α-mannosidase does not hydrolyze β-D-mannosides. uniprot.org

Comparative Analysis with Alternative Chromogenic and Fluorogenic Glycosides

In the field of enzyme kinetics and diagnostics, a variety of chromogenic and fluorogenic substrates are utilized to assay α-D-mannosidase activity. 6-Bromo-2-naphthyl α-D-mannopyranoside is a chromogenic substrate that releases 6-bromo-2-naphthol (B32079) upon enzymatic cleavage. This product can then be coupled with a diazonium salt to produce a colored azo dye, allowing for spectrophotometric quantification.

Other commonly used substrates include p-nitrophenyl-α-D-mannopyranoside (pNP-Man) and 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-Man). pNP-Man is a chromogenic substrate that releases p-nitrophenol, a yellow compound under alkaline conditions. 4-MU-Man is a fluorogenic substrate that releases the highly fluorescent 4-methylumbelliferone (B1674119).

A comparative analysis of the kinetic parameters of these substrates with a given α-D-mannosidase can provide insights into their relative efficiencies. For instance, with Class II α-mannosidase from Aspergillus fischeri, the catalytic efficiencies (kcat/Km) were determined to be 3.56 x 105 M-1min-1 for pNP-α-Man and 4.61 x 105 M-1min-1 for 4-MU-α-Man. nih.gov For Jack bean α-mannosidase, a Km of 2.5 mM for p-nitrophenyl-alpha-D-mannoside has been reported. uniprot.org Another study reported a Km of 2.0 mM for p-nitrophenyl-α-d-mannopyranoside with Jack bean α-mannosidase at pH 5.5. nih.gov The UniProt entry for Jack bean α-mannosidase also lists a Km of 10.52 µM for 4-methylumbelliferyl-alpha-mannoside. uniprot.org

While specific kinetic data for 6-bromo-2-naphthyl α-D-mannopyranoside is not as widely reported, the choice of substrate often depends on the specific application, required sensitivity, and the properties of the enzyme being studied. Fluorogenic substrates like 4-MU-Man generally offer higher sensitivity than chromogenic substrates. The bulky and hydrophobic nature of the 6-bromo-2-naphthyl aglycone may result in different kinetic properties compared to the smaller p-nitrophenyl group.

SubstrateEnzymeKmkcat/Km (M-1min-1)Substrate Type
p-Nitrophenyl-α-D-mannopyranosideAspergillus fischeri α-mannosidase-3.56 x 105Chromogenic
4-Methylumbelliferyl-α-D-mannopyranosideAspergillus fischeri α-mannosidase-4.61 x 105Fluorogenic
p-Nitrophenyl-α-D-mannopyranosideJack bean α-mannosidase2.0 - 2.5 mM-Chromogenic
4-Methylumbelliferyl-α-D-mannopyranosideJack bean α-mannosidase10.52 µM-Fluorogenic

Indoxyl Derivatives (e.g., 5-Bromo-4-chloro-3-indoxyl alpha-D-mannopyranoside)

Indoxyl-based glycosides, such as 5-bromo-4-chloro-3-indoxyl alpha-D-mannopyranoside (X-Man), are widely used chromogenic substrates. Upon enzymatic cleavage, they release an indoxyl derivative that, in the presence of an oxidizing agent, dimerizes to form a water-insoluble, intensely colored indigo (B80030) dye. This precipitation is advantageous for applications requiring spatial localization of enzyme activity, such as in histochemistry and microbial colony screening.

The primary distinction between naphthyl and indoxyl substrates lies in the properties of the released chromophore. The 6-bromo-2-naphthol liberated from the title compound is soluble and typically requires a secondary coupling reaction with a diazonium salt to produce a visible azo dye. In contrast, the indigo dye from X-Man precipitates directly at the site of enzymatic activity. This difference in solubility and detection mechanism makes each substrate suitable for different assay formats. For quantitative solution-based assays, the soluble product of naphthyl glycosides can be advantageous, while for qualitative, solid-phase screening, the precipitating nature of indoxyl substrates is often preferred.

Nitrophenyl Glycosides (e.g., p-Nitrophenyl alpha-D-mannopyranoside)

Para-nitrophenyl (pNP) glycosides, like p-nitrophenyl alpha-D-mannopyranoside (pNP-Man), are among the most common substrates for colorimetric enzyme assays. The enzymatic hydrolysis of pNP-Man releases p-nitrophenol, which, under alkaline conditions, forms the intensely yellow p-nitrophenolate ion. This reaction is simple, robust, and allows for continuous monitoring of enzyme activity using a spectrophotometer.

When comparing 6-bromo-2-naphthyl alpha-D-mannopyranoside with pNP-Man, a key difference is the electronic nature and size of the aglycone. The nitrophenyl group is a strong electron-withdrawing group, which can influence the rate of enzymatic hydrolysis. The naphthyl group, being larger and more hydrophobic, may exhibit different binding affinities and kinetic parameters with the enzyme's active site. The choice between these substrates often depends on the specific α-mannosidase being studied, as isozymes can show different affinities for various aglycones. Furthermore, the detection of the released 6-bromo-2-naphthol requires a post-reaction coupling step, whereas the detection of p-nitrophenol is more direct, simply requiring a pH adjustment.

Methylumbelliferyl Glycosides

Methylumbelliferyl glycosides, such as 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-Man), are fluorogenic substrates that offer significantly higher sensitivity compared to their chromogenic counterparts. Enzymatic cleavage releases 4-methylumbelliferone (4-MU), which is highly fluorescent at an alkaline pH. This high sensitivity makes them ideal for detecting low levels of enzyme activity in complex biological samples or for high-throughput screening applications.

The naphthyl scaffold of this compound, while chromogenic, does not possess the inherent fluorescence of methylumbelliferone. The primary trade-off between these two classes of substrates is sensitivity versus the technical requirements of the detection method. Fluorometric assays with methylumbelliferyl substrates require a fluorometer for detection and can be susceptible to interference from fluorescent compounds in the sample. In contrast, chromogenic assays with naphthyl glycosides can be read on a standard spectrophotometer, which is more widely available, although they offer lower sensitivity.

Table 1: Comparison of Glycosidase Substrate Properties

Substrate Class Example Compound Detection Method Product Key Feature
Naphthyl Glycosides 6-Bromo-2-naphthyl α-D-mannopyranoside Chromogenic (requires coupling) Soluble Azo Dye Good for certain spectrophotometric assays
Indoxyl Derivatives 5-Bromo-4-chloro-3-indoxyl α-D-mannopyranoside Chromogenic (oxidative dimerization) Insoluble Indigo Dye Excellent for spatial localization (histochemistry)
Nitrophenyl Glycosides p-Nitrophenyl α-D-mannopyranoside Chromogenic (pH-dependent) Soluble Nitrophenolate Simple, direct colorimetric quantification
Methylumbelliferyl Glycosides 4-Methylumbelliferyl α-D-mannopyranoside Fluorogenic Fluorescent 4-Methylumbelliferone High sensitivity for detecting low enzyme activity

Implications for Glycosidase Inhibitor Design and Development

The study of how enzymes process substrates like this compound provides a foundation for the design of specific and potent inhibitors. Glycosidase inhibitors are of significant therapeutic interest for a range of diseases, including viral infections, diabetes, and lysosomal storage disorders. The structural features of the substrate's aglycone and glycone that promote binding to the enzyme's active site can be incorporated into inhibitor design to create effective antagonists.

Design of Iminosugar-Based Alpha-Mannosidase Inhibitors

Iminosugars are potent glycosidase inhibitors that are structural mimics of the natural sugar substrates. nih.govnih.gov In these compounds, the endocyclic oxygen of the pyranose ring is replaced by a nitrogen atom. This nitrogen is typically protonated at physiological pH, allowing the iminosugar to mimic the charge and shape of the transition state of the glycosidic bond cleavage reaction. This leads to tight binding in the enzyme's active site and potent inhibition.

SAR studies on substrates help to inform the design of more selective iminosugar inhibitors. For example, understanding how different hydrophobic groups on the aglycone interact with the active site can guide the synthesis of N-alkylated or N-arylated iminosugars with improved potency and selectivity for specific α-mannosidase isozymes. While the mannose-mimicking core of the iminosugar is crucial for binding, modifications that mimic favorable aglycone interactions can significantly enhance inhibitory activity.

Exploration of Naphthyl Scaffolds for Novel Glycosidase Inhibitors

The naphthyl moiety itself is a privileged scaffold in medicinal chemistry and has been incorporated into the design of various enzyme inhibitors. Its rigid, planar, and hydrophobic nature allows it to participate in favorable π-π stacking and hydrophobic interactions within an enzyme's active site. The knowledge gained from studying how α-mannosidases accommodate the 6-bromo-2-naphthyl group of the substrate can be directly applied to the design of non-sugar-based or hybrid inhibitors.

By attaching a naphthyl group to a core that mimics the sugar's binding interactions, it is possible to develop novel classes of glycosidase inhibitors. These inhibitors may offer advantages over traditional iminosugars, such as different pharmacokinetic properties or improved selectivity. The bromine atom on the naphthyl ring also provides a site for further chemical modification, allowing for the exploration of a wider chemical space to optimize inhibitor potency and selectivity. The development of thioglycosyl–naphthalimides as inhibitors for other glycosidases, such as O-GlcNAcase, demonstrates the potential of incorporating naphthyl-based structures into potent and selective enzyme inhibitors. frontiersin.org

Advanced Analytical Techniques for Comprehensive Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structure elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity, the chemical environment of atoms, and their spatial relationships. For 6-Bromo-2-naphthyl alpha-D-mannopyranoside, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to confirm the stereochemistry of the glycosidic linkage.

¹H NMR for Proton Connectivity and Stereochemistry

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. For this compound, the spectrum can be divided into two distinct regions: the downfield aromatic region corresponding to the naphthyl protons and the upfield region of the mannopyranoside ring protons.

The aromatic region is expected to show signals for the six protons of the 6-bromo-2-naphthyl moiety. The proton on the carbon bearing the bromine atom (C6) and the carbon with the glycosidic linkage (C2) are substituted, leaving six aromatic protons. Their predicted chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the bromine atom and the oxygen bridge.

The carbohydrate region provides critical information about the mannose unit. The anomeric proton (H-1') is of particular importance. Its downfield chemical shift and a small coupling constant (J₁,₂ < 2.0 Hz) are characteristic of an alpha (α) configuration in mannopyranosides, where the H-1' and H-2' protons have a gauche (approximately 60°) dihedral angle. The remaining mannoside protons (H-2' to H-6') would exhibit complex multiplets due to multiple vicinal couplings.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~7.85d~9.0
H-3~7.30dd~9.0, 2.5
H-4~7.80d~9.0
H-5~7.65d~8.8
H-7~7.50dd~8.8, 2.0
H-8~8.10d~2.0
H-1'~5.60d~1.8
H-2'~4.10dd~3.5, 1.8
H-3'~3.95dd~9.0, 3.5
H-4'~3.80t~9.0
H-5'~3.90m-
H-6'a~3.75dd~12.0, 2.5
H-6'b~3.65dd~12.0, 5.5

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, oxygenated). In a proton-decoupled spectrum, each unique carbon atom typically appears as a single sharp line.

The spectrum for this compound would show 16 distinct signals, corresponding to the 10 carbons of the naphthyl ring system and the 6 carbons of the mannose moiety. The carbon C-2, attached to the glycosidic oxygen, would be shifted downfield relative to unsubstituted naphthalene, while C-6, bonded to the bromine, would show a characteristic shift. The anomeric carbon (C-1') is a key diagnostic signal, expected to resonate around 100 ppm, consistent with an O-glycoside. The remaining five carbons of the sugar ring (C-2' to C-6') would appear in the 60-80 ppm range.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~129.5
C-2~155.0
C-3~118.0
C-4~130.0
C-4a~131.0
C-5~128.5
C-6~119.0
C-7~130.5
C-8~125.0
C-8a~135.0
C-1'~100.5
C-2'~71.0
C-3'~72.0
C-4'~68.0
C-5'~74.0
C-6'~62.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to trace the proton-proton coupling networks. It would clearly show correlations between adjacent protons in the naphthyl ring (e.g., H-3 with H-4) and establish the sequence of protons within the mannose ring from H-1' through H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. For instance, the signal for the anomeric proton H-1' at ~5.60 ppm would show a cross-peak to the anomeric carbon C-1' signal at ~100.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals longer-range (typically 2-3 bond) correlations between protons and carbons. The key correlation for this molecule would be a cross-peak between the anomeric proton (H-1') of the mannose unit and the C-2 carbon of the naphthyl ring. This single correlation unequivocally confirms the site of glycosylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical stereochemical information. For this compound, a NOESY spectrum would be expected to show a cross-peak between the anomeric proton (H-1') and the H-2' proton. This spatial proximity is characteristic of the alpha-anomeric configuration in mannosides and serves as definitive proof of the stereochemistry at the anomeric center.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns. Soft ionization techniques are particularly suited for analyzing thermally labile molecules like glycosides.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that generates ions directly from a solution, causing minimal fragmentation. In positive-ion mode ESI-MS, this compound (C₁₆H₁₇BrO₆, molecular weight ~385.21 g/mol ) would be expected to produce a prominent protonated molecular ion [M+H]⁺. Due to the presence of bromine, this ion would exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also commonly observed.

Collision-induced dissociation (CID) of the molecular ion would likely lead to the cleavage of the most labile bond, the glycosidic bond. This would result in a characteristic fragmentation pattern dominated by the loss of the neutral mannose residue (162.14 u), producing a fragment ion corresponding to the protonated aglycone, 6-bromo-2-naphthol (B32079).

Predicted ESI-MS Data for this compound

Ion / FragmentFormulaPredicted m/z (for ⁷⁹Br / ⁸¹Br)
[M+H]⁺[C₁₆H₁₈BrO₆]⁺385.03 / 387.03
[M+Na]⁺[C₁₆H₁₇BrNaO₆]⁺407.01 / 409.01
[Aglycone+H]⁺[C₁₀H₈BrO]⁺222.98 / 224.98

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF is another soft ionization technique well-suited for the analysis of glycosides. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating gentle ionization of the analyte molecule. MALDI-TOF analysis of this compound would primarily be expected to show singly charged molecular ions, most commonly as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. The characteristic bromine isotopic pattern would again be a key diagnostic feature. While MALDI is a soft ionization technique, some in-source or post-source decay can occur, which would likely yield the same glycosidic bond cleavage observed in ESI-MS/MS, resulting in the detection of the aglycone fragment.

Spectroscopic Methods for Real-time Reaction Monitoring

Real-time monitoring of the enzymatic hydrolysis of this compound is crucial for understanding enzyme kinetics and for high-throughput screening of potential inhibitors. Spectroscopic methods are particularly well-suited for this purpose, as the cleavage of the glycosidic bond releases 6-bromo-2-naphthol, a compound with distinct chromogenic and fluorogenic properties.

UV/Visible Spectroscopy for Chromogenic Product Quantification

The enzymatic cleavage of the non-chromogenic substrate this compound by α-mannosidase yields D-mannose and the chromogenic product 6-bromo-2-naphthol. The appearance of this product can be quantitatively monitored in real-time using UV/Visible spectroscopy. The concentration of the released 6-bromo-2-naphthol is directly proportional to the enzyme activity.

Table 1: UV/Visible Spectroscopy Data for Related Naphthol Compounds

CompoundSolventλmax (nm)
2-NaphtholWater273.6
2-NaphtholChloroform275.4
2-Naphthol (in mixed solution)Water274.4
2-Naphthol (in mixed solution)Chloroform276.2

This interactive table allows for the comparison of the maximum absorbance wavelengths of a related compound in different solvents.

Fluorescence Spectroscopy for Fluorogenic Product Monitoring

The product of the enzymatic reaction, 6-bromo-2-naphthol, is also fluorescent, allowing for highly sensitive real-time monitoring of enzyme activity. Upon enzymatic cleavage of this compound, the released 6-bromo-2-naphthol can be excited at a specific wavelength, and the resulting fluorescence emission can be measured. The intensity of the fluorescence is directly proportional to the amount of product formed and thus to the enzyme's activity.

The fluorescence of 6-bromo-2-naphthol is pH-dependent. Studies have shown its fluorescence emission spectra in solutions of varying pH. For example, in the absence of β-cyclodextrin, the emission spectra of 6-bromo-2-naphthol were recorded at pH values ranging from 6.0 to 10.4. scribd.com While a specific excitation wavelength for 6-bromo-2-naphthol is not explicitly detailed in the available literature, studies on the parent compound, 2-naphthol, have utilized an excitation wavelength of 320 nm. This provides a likely starting point for the development of a fluorometric assay for α-mannosidase activity using this compound. This approach is similar to the use of other fluorogenic substrates like 4-methylumbelliferyl-alpha-D-mannopyranoside in diagnosing conditions such as α-mannosidosis.

Table 2: Fluorescence Emission of 6-Bromo-2-naphthol at Various pH Levels

pHEmission Characteristics
6.0Emission spectrum recorded
7.3Emission spectrum recorded
8.3Emission spectrum recorded
8.8Emission spectrum recorded
9.3Emission spectrum recorded
9.4Emission spectrum recorded
9.8Emission spectrum recorded
10.4Emission spectrum recorded

This interactive table highlights the pH-dependent nature of the fluorescence emission of 6-bromo-2-naphthol. scribd.com

X-ray Crystallography for Enzyme-Substrate/Product Complex Structure Determination

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including enzyme-substrate and enzyme-product complexes, at atomic resolution. While a specific crystal structure of an α-mannosidase in complex with this compound is not currently available in the Protein Data Bank, the structures of related α-mannosidases provide significant insights into the likely binding mode of this substrate.

For example, the crystal structure of bovine lysosomal α-mannosidase has been solved, revealing the architecture of the active site. The active site is located within a distorted barrel domain. The binding of the mannose moiety of the substrate is expected to be conserved, with specific amino acid residues responsible for recognition and catalysis. The bulky 6-bromo-2-naphthyl group would be accommodated in a less conserved region of the active site, likely interacting with hydrophobic and aromatic residues. The structure of human class I α-1,2-mannosidase in complex with a thio-disaccharide substrate analogue further illuminates the mechanism of glycoside bond cleavage. These existing structures serve as valuable templates for computational modeling and for understanding the structure-function relationships that govern the interaction of α-mannosidases with aromatic mannopyranoside substrates.

Table 3: Structural Information of Related α-Mannosidases

EnzymePDB IDResolution (Å)Organism
Bovine lysosomal α-mannosidase1O7D2.70Bos taurus
Human class I α-1,2-mannosidase1X9D1.41Homo sapiens

This interactive table provides key details about the crystal structures of α-mannosidases that can be used to infer the binding of this compound.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules. This technique is particularly useful for studying the conformation of biomolecules in solution.

For this compound, CD spectroscopy can provide valuable information about its solution-state conformation. The anomeric configuration (α or β) of the glycosidic bond significantly influences the CD spectrum. Studies on other aromatic glycosides have shown that the stereochemistry of the sugar anomers can be distinguished by specific bands in the vibrational circular dichroism (VCD) spectrum. The conformation of the pyranose ring and the orientation of the bulky 6-bromo-2-naphthyl group relative to the sugar moiety will give rise to a characteristic CD spectrum.

Furthermore, CD spectroscopy can be used to study conformational changes in the α-mannosidase enzyme upon substrate binding. Changes in the secondary and tertiary structure of the enzyme can be monitored by observing alterations in the far-UV (190-250 nm) and near-UV (250-350 nm) CD spectra, respectively. Such studies can provide insights into the induced-fit mechanism of enzyme-substrate recognition.

Table 4: Applications of Circular Dichroism Spectroscopy in Glycobiology

ApplicationSpectral RegionInformation Obtained
Determination of Glycoside Anomeric ConfigurationVibrational CDDistinguishes between α and β anomers
Analysis of Enzyme Secondary StructureFar-UV CD (190-250 nm)Changes in α-helix, β-sheet content upon substrate binding
Probing Enzyme Tertiary StructureNear-UV CD (250-350 nm)Changes in the environment of aromatic amino acid residues upon substrate binding

This interactive table outlines the various applications of CD spectroscopy in the study of glycosides and their interactions with enzymes.

Future Directions and Emerging Research Avenues

Development of Next-Generation Naphthyl Glycoside Probes with Enhanced Sensitivity and Specificity

While 6-Bromo-2-naphthyl alpha-D-mannopyranoside is a valuable tool, there is a continuous drive to develop next-generation probes with improved characteristics. Current limitations, such as the low water solubility of some naphthyl glycosides, can impact their application in certain biological assays. chemsynlab.com Future research will likely focus on chemical modifications of the naphthyl moiety or the mannose sugar to enhance aqueous solubility without compromising enzyme recognition.

Furthermore, the development of probes with greater sensitivity is a key objective. This could involve the design of novel naphthyl analogs that, upon enzymatic cleavage, release a fluorophore with a higher quantum yield or a chromophore with a larger molar extinction coefficient. The goal is to enable the detection of lower levels of enzyme activity, which is crucial for early disease diagnosis and for studying subtle changes in enzyme expression.

Specificity is another critical aspect. Researchers will aim to design probes that can distinguish between different isozymes of α-mannosidase. This could be achieved by modifying the glycosidic linkage or by adding specific functional groups to the naphthyl aglycone that interact uniquely with the active sites of different enzyme isoforms. Such specific probes would be invaluable for dissecting the distinct roles of various α-mannosidases in cellular processes.

Integration into Miniaturized Diagnostic Platforms and Biosensing Technologies

The trend towards miniaturization in diagnostics is a significant driver for the future application of this compound. Lab-on-a-chip (LOC) devices and microfluidic biosensors offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for point-of-care testing. The chromogenic or fluorogenic nature of the signal produced by the enzymatic hydrolysis of this compound makes it highly suitable for integration into these platforms.

Future research will likely involve the immobilization of α-mannosidases within microfluidic channels, where the introduction of a sample containing this compound would generate a detectable signal. Conversely, the substrate itself could be incorporated into a biosensor to detect the presence of specific α-mannosidases in biological fluids. These miniaturized systems could be developed for a range of applications, from monitoring enzyme levels in patients with genetic disorders to high-throughput screening of potential enzyme inhibitors.

Application in Functional Metagenomics for Discovery of Novel Glycoside Hydrolases

Functional metagenomics is a powerful approach for discovering novel enzymes from uncultured microorganisms in diverse environments. This technique involves screening metagenomic libraries for specific enzymatic activities. As a substrate for α-mannosidases, this compound is an ideal tool for such high-throughput screening efforts.

The release of the colored or fluorescent 6-bromo-2-naphthol (B32079) upon hydrolysis allows for the rapid and easy identification of clones expressing active α-mannosidases. Future research will likely see the expanded use of this and other naphthyl glycosides in large-scale functional metagenomic screens of various environmental samples, from soil and marine environments to the human gut microbiome. The discovery of novel glycoside hydrolases with unique properties, such as enhanced stability, different substrate specificities, or optimal activity under extreme conditions, has significant potential for industrial and biotechnological applications.

Computational Chemistry and Molecular Modeling for Predictive Studies of Enzyme-Substrate Interactions

To rationally design the next generation of naphthyl glycoside probes and inhibitors, a detailed understanding of their interaction with the target enzymes at the molecular level is essential. Computational chemistry and molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are powerful tools for achieving this. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

Future studies will increasingly employ these computational approaches to investigate the binding of this compound to the active site of various α-mannosidases. nih.gov These simulations can provide insights into the key amino acid residues involved in substrate recognition and catalysis, as well as the conformational changes that occur during the enzymatic reaction. This knowledge will be instrumental in predicting how modifications to the substrate will affect its binding affinity and turnover rate, thereby guiding the synthesis of more effective probes and inhibitors. For instance, molecular dynamics simulations can be used to model the behavior of human Golgi α-mannosidase II, a key target in cancer therapy, and to predict the binding of potential inhibitors. nih.gov

Role in Studying Glycosylation Pathways and Cellular Glycomic Alterations

Glycosylation is a fundamental post-translational modification that plays a crucial role in a wide range of cellular processes, and alterations in glycosylation patterns are associated with various diseases, including cancer. α-Mannosidases are key enzymes in the N-linked glycosylation pathway, and their activity can serve as an indicator of the status of this pathway. nih.gov

This compound can be used as a probe to measure α-mannosidase activity in cell lysates and tissues, providing insights into the regulation of glycosylation. nih.gov For example, it can be used in high-throughput screening assays to identify inhibitors of α-mannosidases, which are potential therapeutic agents for diseases characterized by aberrant glycosylation. nih.govnih.gov

Furthermore, this compound can be employed to study cellular glycomic alterations. By measuring changes in α-mannosidase activity in response to various stimuli or in different disease states, researchers can gain a better understanding of the underlying molecular mechanisms. This can lead to the identification of new biomarkers for disease and the development of novel therapeutic strategies that target glycosylation pathways.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-Bromo-2-naphthyl alpha-D-mannopyranoside while ensuring regioselective bromination?

  • Methodological Answer : Regioselective bromination at the naphthyl C6 position requires protecting the mannopyranoside hydroxyl groups to prevent undesired side reactions. Techniques like using tert-butyldimethylsilyl (TBDMS) ethers for temporary protection can isolate reactive sites. Post-bromination, deprotection under mild acidic conditions preserves glycosidic bonds. Validation via 1H^{1}\text{H} and 13C^{13}\text{C} NMR ensures correct substitution patterns .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C16H17BrO6C_{16}H_{17}BrO_6; MW 385.21). 1H^{1}\text{H} NMR identifies aromatic protons (δ 7.2–8.1 ppm for bromonaphthyl) and anomeric protons (δ ~5.3 ppm for α-glycosidic linkage). 13C^{13}\text{C} NMR detects brominated carbons (C-Br, δ ~120 ppm) and glycosidic carbons (C1, δ ~95–100 ppm). XRD further validates crystalline purity .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity ≥98%. Thin-layer chromatography (TLC) using silica gel plates (eluent: chloroform/methanol 9:1) verifies absence of unreacted bromonaphthol or mannose derivatives. Combustion analysis for C, H, and Br content aligns with theoretical values (C: 49.89%, H: 4.45%, Br: 20.73%) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from solvent polarity or tautomerism. Use deuterated DMSO for polar derivatives or CDCl₃ for non-polar analogs. Compare experimental data with computational NMR predictions (DFT methods like B3LYP/6-31G*). For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations .

Q. What strategies optimize glycosylation efficiency in synthesizing this compound under anhydrous conditions?

  • Methodological Answer : Use Schmidt’s trichloroacetimidate method for α-selective glycosylation. Activate mannopyranosyl donors with trimethylsilyl triflate (TMSOTf) in dichloromethane. Monitor reaction progress via 19F^{19}\text{F} NMR if fluorinated intermediates are used. Kinetic studies (variable-temperature NMR) identify rate-limiting steps for yield improvement .

Q. How do computational tools enhance the design of this compound-based enzyme inhibitors?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes like α-mannosidases. MD simulations (GROMACS) assess glycosidic bond stability in aqueous environments. Quantum mechanical calculations (Gaussian) evaluate electronic effects of bromine on naphthyl-mannose interactions .

Q. What experimental approaches mitigate solubility challenges in biological assays involving this compound?

  • Methodological Answer : Co-solvent systems (e.g., 5% DMSO in PBS) enhance aqueous solubility. Alternatively, synthesize PEGylated derivatives to increase hydrophilicity. Dynamic light scattering (DLS) monitors aggregation, while circular dichroism (CD) ensures conformational stability in solution .

Data Analysis & Validation

Q. How should researchers validate conflicting enzymatic assay results for this compound?

  • Methodological Answer : Perform dose-response curves (IC₅₀) in triplicate to rule out assay variability. Use orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics. Cross-reference with literature IC₅₀ values for analogous glycosides (e.g., 6-Bromo-2-naphthyl β-D-glucopyranoside, IC₅₀ = 12 µM) .

Q. What statistical methods are appropriate for optimizing reaction conditions in high-throughput synthesis?

  • Methodological Answer : Employ factorial design (e.g., 2k^k factorial) to test variables: temperature (25–60°C), catalyst loading (0.1–1.0 eq), and solvent polarity. Response surface methodology (RSM) identifies optimal parameters. ANOVA validates significance of factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-naphthyl alpha-D-mannopyranoside
Reactant of Route 2
6-Bromo-2-naphthyl alpha-D-mannopyranoside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。